molecular formula C28H23BrN2O4 B15013885 2-ethoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate

2-ethoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate

Cat. No.: B15013885
M. Wt: 531.4 g/mol
InChI Key: SJFWBHZUJIOYAD-UXHLAJHPSA-N
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Description

2-ethoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate: is a complex organic compound that features a combination of aromatic rings, hydrazone linkage, and ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate typically involves a multi-step process:

    Formation of the Hydrazone Linkage: This step involves the reaction of 2-(naphthalen-1-yl)acetohydrazide with 4-ethoxybenzaldehyde under acidic conditions to form the hydrazone intermediate.

    Esterification: The hydrazone intermediate is then reacted with 4-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final ester product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.

Biology and Medicine

The compound’s hydrazone linkage and aromatic rings suggest potential biological activity. It may be explored for its antimicrobial, anticancer, or anti-inflammatory properties. Researchers can modify its structure to enhance its biological activity and selectivity.

Industry

In materials science, the compound could be used in the development of organic semiconductors or as a precursor for the synthesis of polymers with specific properties. Its stability and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The hydrazone linkage can form hydrogen bonds with biological targets, influencing its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate
  • 2-ethoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate
  • 2-ethoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate

Uniqueness

The uniqueness of 2-ethoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate lies in its specific combination of functional groups and aromatic systems. The presence of the bromine atom introduces unique reactivity and potential for further functionalization, distinguishing it from similar compounds.

Properties

Molecular Formula

C28H23BrN2O4

Molecular Weight

531.4 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C28H23BrN2O4/c1-2-34-26-16-19(10-15-25(26)35-28(33)21-11-13-23(29)14-12-21)18-30-31-27(32)17-22-8-5-7-20-6-3-4-9-24(20)22/h3-16,18H,2,17H2,1H3,(H,31,32)/b30-18+

InChI Key

SJFWBHZUJIOYAD-UXHLAJHPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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